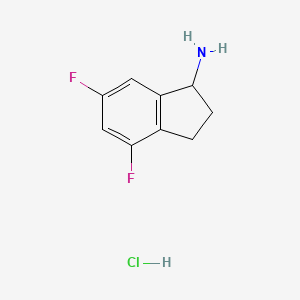![molecular formula C11H15F3N2 B6259281 (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine CAS No. 2138387-54-7](/img/no-structure.png)
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine
カタログ番号 B6259281
CAS番号:
2138387-54-7
分子量: 232.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine” is a complex organic compound. It contains a butan-2-yl group, a trifluoromethyl group, and a pyridin-3-yl group . This compound could be a useful building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the use of perfluoroalkylative pyridylation of alkenes . This method involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . Sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .Molecular Structure Analysis
The trifluoromethyl group in this compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis
The key step in the chemical reactions involving this compound is the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . This leads to the formation of alkene difunctionalization products with a quaternary carbon center .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The trifluoromethyl group in this compound can affect its properties significantly. For example, it can lower the basicity of compounds .特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine involves the reaction of butan-2-amine with 5-(trifluoromethyl)pyridine-3-methanol, followed by protection of the amine group and subsequent alkylation with butan-2-yl bromide.", "Starting Materials": [ "Butan-2-amine", "5-(Trifluoromethyl)pyridine-3-methanol", "Butan-2-yl bromide", "Sodium hydride", "Diethyl ether", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: React butan-2-amine with 5-(trifluoromethyl)pyridine-3-methanol in the presence of sodium hydride and diethyl ether to form (5-(trifluoromethyl)pyridin-3-yl)methanamine.", "Step 2: Protect the amine group of (5-(trifluoromethyl)pyridin-3-yl)methanamine with methanol and hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: Alkylate the protected amine with butan-2-yl bromide in the presence of sodium bicarbonate and chloroform to form (butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine.", "Step 4: Purify the product by washing with water, drying with sodium sulfate, and evaporating the solvent." ] } | |
CAS番号 |
2138387-54-7 |
製品名 |
(butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine |
分子式 |
C11H15F3N2 |
分子量 |
232.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-bromo-3-nitroquinolin-4-ol
723283-90-7
(3-chloro-5-fluorophenyl)hydrazine hydrochloride
1261497-58-8



